molecular formula C17H20FN3O2 B13083881 Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate CAS No. 1188265-33-9

Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Cat. No.: B13083881
CAS No.: 1188265-33-9
M. Wt: 317.36 g/mol
InChI Key: VBFZGFFAMGHBAF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 4-fluorophenyl group at position 3 and a tert-butyl carboxylate protecting group at position 3. This scaffold is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The tert-butyl group enhances solubility and stability during synthetic processes, while the 4-fluorophenyl moiety contributes to electronic and steric properties critical for biological activity. Its molecular formula is C₁₇H₂₀FN₃O₂, with a molecular weight of 317.36 g/mol (calculated from analogous compounds in and ).

Properties

CAS No.

1188265-33-9

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H20FN3O2/c1-17(2,3)23-16(22)21-9-8-14-13(10-21)15(20-19-14)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)

InChI Key

VBFZGFFAMGHBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the pyrazolopyridine core through a condensation reaction with a suitable pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Halogen-Substituted Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 4-Chlorophenyl C₁₇H₂₀ClN₃O₂ 333.82 Higher lipophilicity (Cl > F); used in kinase inhibitor synthesis.
Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 4-Fluorophenyl C₁₇H₂₀FN₃O₂ 317.36 Balanced lipophilicity and electronic effects; potential antimicrobial applications. [Hypothesized]
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Bromine C₁₁H₁₆BrN₃O₂ 302.18 Increased polarizability; used as a synthetic intermediate for cross-coupling reactions.

Key Insights :

  • Lipophilicity : Chlorine increases logP, favoring membrane permeability but possibly reducing solubility. Fluorine provides a balance, making the 4-fluorophenyl derivative more suitable for central nervous system (CNS)-targeted drugs.
Functional Group Variations
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 4-Methoxyphenyl C₁₈H₂₃N₃O₃ 329.39 Enhanced solubility (methoxy group); explored in anti-inflammatory drug candidates.
Tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Amino C₁₁H₁₈N₄O₂ 238.29 Hydrogen-bonding capability; used in peptide-mimetic drug design.
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide Benzoyl/Nitrophenyl C₂₇H₂₄N₆O₃ 480.52 Anti-tubercular activity (IC₅₀ = 21.8 μM against Mtb pantothenate synthetase).

Key Insights :

  • Amino Group: The 3-amino derivative () shows utility in forming hydrogen bonds with biological targets, critical for enzyme inhibition.
  • Anti-Tubercular Activity : The benzoyl-nitrophenyl derivative () highlights the scaffold’s versatility in targeting Mycobacterium tuberculosis.
Crystallographic and Stability Data
  • Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate ():

    • Crystal structure reveals a boat conformation in the piperidine ring, stabilized by intramolecular hydrogen bonds.
    • Stability: The tert-butyl group prevents oxidation at the carboxylate position, critical for long-term storage.
  • Safety Profiles :

    • Derivatives with hydroxymethyl or bromine substituents () exhibit acute toxicity (H302, H315) and require stringent handling. The 4-fluorophenyl analog is hypothesized to have a milder hazard profile due to fluorine’s lower reactivity.

Biological Activity

Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C17H20FN3O2
  • Molecular Weight : 317.36 g/mol
  • CAS Number : Not specified in the sources.

The compound exhibits various biological activities primarily through its interactions with specific biological targets:

  • Antimicrobial Activity :
    • Research indicates that compounds related to pyrazolo[4,3-C]pyridine structures demonstrate significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential by testing its ability to inhibit cyclooxygenase (COX) enzymes. In studies, certain analogs demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating a promising anti-inflammatory profile .
  • Antiviral Activity :
    • Some derivatives of pyrazolo[4,3-C]pyridine have shown effectiveness against viral infections by inhibiting viral capsid assembly, particularly in hepatitis B virus models .

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, a series of pyrazolo[4,3-C]pyridine derivatives were synthesized and tested against ESKAPE pathogens. The results indicated that several compounds exhibited potent antimicrobial activity, with the structure-activity relationship (SAR) suggesting that modifications at the phenyl ring significantly influenced efficacy .

Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of various pyrazolo derivatives found that compounds with specific substitutions on the pyridine ring could inhibit COX-2 activity effectively. The most potent derivatives had IC50 values as low as 0.04 μmol, indicating their potential as therapeutic agents for inflammatory diseases .

Research Findings

Activity Target Pathogen/Enzyme IC50/MIC Values Reference
AntimicrobialMycobacterium tuberculosisMIC = 26.7 mM
Anti-inflammatoryCOX-2IC50 = 0.04 ± 0.09 μmol
AntiviralHepatitis B virusNot specified

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